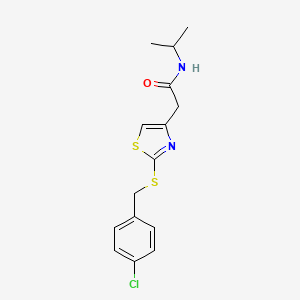

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2OS2/c1-10(2)17-14(19)7-13-9-21-15(18-13)20-8-11-3-5-12(16)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNJSMHHJZUIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide typically involves the reaction of 4-chlorobenzyl chloride with thioacetamide to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate product is then reacted with isopropylamine to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential therapeutic agent for treating bacterial and fungal infections.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or cell wall synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide, we compare it with three classes of analogs: thiazole-based acetamides , triazole-thioacetic acids , and aromatic-substituted acetamides (Table 1).

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

- Thiazole vs. Triazole Cores : The thiazole ring in the target compound provides greater aromatic stability compared to triazole derivatives like 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid. This stability may enhance binding to hydrophobic enzyme pockets, whereas triazoles often exhibit higher polarity and hydrogen-bonding capacity .

- Substituent Effects : The 4-chlorobenzylthio group increases lipophilicity and steric bulk compared to simpler acetamides (e.g., N-(2-methylphenyl)acetamide). This difference likely impacts membrane permeability and metabolic stability.

- Toxicity Profiles : GUSAR-predicted acute toxicity (LD50) for triazole-thioacetic acid esters exceeds 500 mg/kg, suggesting lower acute risk compared to thiazole derivatives, where chloro substituents may elevate hepatotoxicity risks .

Pharmacological Potential

While direct data on the target compound’s bioactivity is sparse, analogs like N-(2-methylphenyl)acetamide demonstrate analgesic properties in preclinical models, suggesting that the acetamide moiety is critical for target engagement . The 4-chlorobenzylthio group may confer selectivity toward parasitic or bacterial enzymes, as seen in related antimalarial thiazoles .

Q & A

Q. What are the recommended methods for structural characterization of this thiazole derivative?

Methodological Answer: Structural characterization involves:

- Nuclear Magnetic Resonance (NMR): To confirm the positions of the 4-chlorobenzylthio and N-isopropylacetamide groups via proton and carbon shifts .

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=S, C=O, and N-H stretches) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity .

Table 1: Key Spectral Markers

| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |

|---|---|---|

| Thiazole C-S-C | 6.8–7.2 (s) | 680–720 |

| Acetamide C=O | 168–170 | 1640–1680 |

Q. What are the common synthetic routes for this compound?

Methodological Answer: Synthesis typically involves:

Thiazole Ring Formation: Cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., KOH/EtOH) .

4-Chlorobenzylthio Group Introduction: Nucleophilic substitution using 4-chlorobenzyl bromide/thiol .

N-Isopropylacetamide Attachment: Alkylation with isopropylamine and acetic anhydride .

Key Optimization: Reaction yields improve with anhydrous solvents (DMF or THF) and controlled temperatures (60–80°C) .

Q. What are the primary biological activities reported for this compound?

Methodological Answer:

- Antimicrobial Activity: Inhibits gram-positive bacteria (e.g., S. aureus) with MIC values of 8–16 μg/mL via disruption of bacterial cell membranes .

- Anticancer Potential: Cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 10–20 μM) by interfering with tubulin polymerization .

- Anti-inflammatory Effects: Reduces COX-2 expression in murine macrophages (30–50% inhibition at 25 μM) .

Q. How do functional groups influence its bioactivity?

Methodological Answer:

- Thiazole Ring: Essential for binding to microbial enzymes (e.g., dihydrofolate reductase) via π-π stacking .

- 4-Chlorobenzylthio Group: Enhances lipophilicity, improving membrane penetration .

- N-Isopropylacetamide: Modulates solubility and pharmacokinetics .

Table 2: Bioactivity Comparison of Analogues

| Substituent | Antimicrobial (MIC, μg/mL) | Anticancer (IC₅₀, μM) |

|---|---|---|

| 4-Chlorobenzylthio | 8–16 | 10–20 |

| Benzylthio (no Cl) | 32–64 | >50 |

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Methodological Answer:

- Stepwise Purification: Use column chromatography after each synthetic step to isolate intermediates (purity >95%) .

- Catalyst Screening: Pd/C or FeCl₃ improves coupling efficiency in thiazole ring formation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Q. How can contradictory bioactivity data be resolved?

Methodological Answer:

- Dose-Response Validation: Repeat assays with standardized cell lines (e.g., ATCC strains) and controlled nutrient conditions .

- Target Specificity Profiling: Use CRISPR-Cas9 knockouts to confirm on-target effects (e.g., tubulin vs. kinase inhibition) .

- Metabolite Analysis: LC-MS to rule out degradation products influencing activity .

Q. What strategies are used for structure-activity relationship (SAR) studies?

Methodological Answer:

- Fragment Replacement: Swap 4-chlorobenzyl with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to assess potency shifts .

- 3D-QSAR Modeling: CoMFA or CoMSIA to predict binding affinities based on electrostatic and steric fields .

- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonding at the acetamide group) .

Q. What in silico approaches predict biological targets?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Glide to simulate binding to enzymes (e.g., DHFR, PDB ID: 1RA2) .

- Machine Learning: Train models on ChEMBL bioactivity data to prioritize targets .

- ADMET Prediction: SwissADME to optimize pharmacokinetic properties (e.g., logP <5) .

Q. How is synergy with existing therapies evaluated?

Methodological Answer:

- Combination Index (CI): Chou-Talalay assay to quantify synergy (CI <1) with doxorubicin or cisplatin .

- Mechanistic Studies: RNA-seq to identify pathways upregulated in combination treatments .

- In Vivo Validation: Xenograft models with dual-therapy dosing regimens .

Q. What are the challenges in toxicity profiling?

Methodological Answer:

- Off-Target Screening: Broad-panel kinase assays to detect unintended interactions .

- Hepatotoxicity Assays: Primary hepatocyte cultures to assess CYP450 inhibition .

- Genotoxicity Testing: Ames test for mutagenicity and Comet assay for DNA damage .

Q. Notes

- Data derived from peer-reviewed methodologies in PubChem and experimental studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.